methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate
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Overview
Description
. This compound is known for its unique chemical structure, which combines a benzoate ester with a chromenone moiety, making it a valuable candidate for various scientific studies.
Scientific Research Applications
methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent, making it a candidate for further biological studies.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s worth noting that related compounds have been shown to interact with their targets in a variety of ways .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Related compounds have been shown to exert significant inhibitory activity against the growth of tested bacterial strains .
Action Environment
Environmental factors can significantly impact the action of a compound .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with certain enzymes and proteins . For instance, it has been found in complex with Tankyrase 2, a protein involved in various cellular pathways, including the regulation of cell proliferation .
Cellular Effects
It has been suggested that this compound may have anti-inflammatory activity . This suggests that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to bind with high affinity to Tankyrase 2, suggesting that it may exert its effects at the molecular level through binding interactions with this protein .
Preparation Methods
The synthesis of methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 4-chloro-2-formylbenzoic acid . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Comparison with Similar Compounds
methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share the chromenone moiety and exhibit similar biological activities, including anticoagulant and antimicrobial properties.
Benzoate esters: These compounds have a benzoate ester group and are known for their use in various industrial applications, including as preservatives and plasticizers.
Thiazole derivatives: Thiazoles are another class of compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties
Properties
IUPAC Name |
methyl 4-chloro-2-[(2-oxochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO5/c1-24-17(22)12-7-6-11(19)9-14(12)20-16(21)13-8-10-4-2-3-5-15(10)25-18(13)23/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFGFCDRTMQAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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